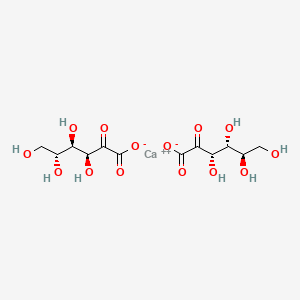
Calcium 2-keto-D-gluconate
概要
説明
Calcium 2-keto-D-gluconate is a bacterial metabolite found in Pseudomonas and is a precursor in the synthesis of the antioxidant D-erythorbic acid . It is also used as a mineral supplement and medication when there is insufficient calcium in the diet .
Synthesis Analysis
The production of 2-keto-D-gluconic acid (2KGA) can be enhanced by overexpressing the ga2dh gene, which encodes the membrane-bound gluconate-2-dehydrogenase enzyme (GA2DH). This has been demonstrated in Gluconobacter oxydans DSM2003 . Another study showed that a purified native flavin adenine dinucleotide-dependent mGADH (FAD-mGADH) from Pseudomonas plecoglossicida JUIM01 is a critical enzyme for 2KGA production .Chemical Reactions Analysis
The pathway of glucose direct oxidation in Pseudomonas includes two enzymes: (i) glucose to gluconic acid: membrane-bound pyrroloquinoline quinone-dependent glucose 1-dehydrogenase (PQQ-mGDH, EC 1.1.5.2) and (ii) gluconic acid to 2KGA: membrane-bound flavin adenine dinucleotide-dependent gluconate 2-dehydrogenase (FAD-mGADH, EC 1.1.99.3) .Physical And Chemical Properties Analysis
The specific activity of FAD-mGADH was determined as 90.71 U/mg at optimum pH and temperature of 6.0 and 35 °C . The Km and Vmax values of calcium D-gluconate were 0.631 mM and 0.734 mM/min .科学的研究の応用
Medicine: Calcium Supplementation and Bone Health
Calcium 2-keto-D-gluconate is used in medicine primarily as a calcium supplement. It is beneficial for maintaining bone health and preventing conditions such as osteoporosis. Its high bioavailability makes it an effective option for calcium replenishment in individuals with deficiencies .
Agriculture: Soil Amendment and Plant Nutrition
In agriculture, Calcium 2-keto-D-gluconate serves as a soil amendment, improving soil structure and providing essential nutrients to plants. It helps in the regulation of pH levels in the soil and enhances the uptake of other vital minerals by plants .
Food Industry: Preservative and pH Regulator
The food industry utilizes Calcium 2-keto-D-gluconate as a preservative and pH regulator. It helps in extending the shelf life of perishable items and maintains the desired acidity in various food products .
Environmental Science: Biodegradable Chelating Agent
Calcium 2-keto-D-gluconate acts as a biodegradable chelating agent in environmental applications. It is used to remove heavy metals and other contaminants from wastewater, aiding in water purification processes .
Biotechnology: Enzyme Production and Metabolic Engineering
In biotechnology, this compound is pivotal in enzyme production and metabolic engineering. It is used as a substrate for the production of enzymes like glucose dehydrogenase, which are crucial in various biochemical processes .
Chemical Synthesis: Intermediate for Organic Compounds
Calcium 2-keto-D-gluconate is an important intermediate in the chemical synthesis of various organic compounds, including heterocyclic compounds and regioselective chemicals. It is valued for its role in facilitating diverse chemical reactions .
Material Science: Cement Plasticizer and Detergent Builder
In material science, it is employed as a cement plasticizer and detergent builder. It improves the workability of cement mixtures and enhances the cleaning efficiency of detergents .
Pharmaceuticals: Production of Antioxidants
The pharmaceutical industry uses Calcium 2-keto-D-gluconate in the production of antioxidants like erythorbic acid, which is used as a food additive and preservative due to its antioxidative properties .
作用機序
Target of Action
Calcium 2-keto-D-gluconate, a highly soluble calcium salt , primarily targets the regulation of nerve and muscle performance via action potential threshold regulation . It also plays a crucial role in maintaining calcium balance and preventing bone loss when taken orally .
Mode of Action
Calcium 2-keto-D-gluconate interacts with its targets by providing a source of calcium ions. In the case of hydrogen fluoride exposures, it complexes free fluoride ions to prevent or reduce toxicity . Additionally, it helps correct fluoride-induced hypocalcemia .
Biochemical Pathways
Calcium 2-keto-D-gluconate is involved in several biochemical pathways. It is metabolized through two pathways leading to D-gluconate as a common intermediate: via 2-keto-D-gluconate, and via 2-keto-L-gulonate, L-idonate, and 5-keto-D-gluconate . This compound is also involved in the direct oxidation route of D-glucose to D-gluconate, the pentose cycle pathway, and a possible Embden-Meyerhof-Parnas pathway .
Pharmacokinetics
It is known that the relative oral bioavailability of calcium from calcium glucoheptonate, a highly soluble calcium salt containing 82% of elemental calcium, is high compared to that of calcium carbonate . More research is needed to fully understand the ADME properties of Calcium 2-keto-D-gluconate.
Result of Action
The result of Calcium 2-keto-D-gluconate’s action is the maintenance of normal nerve, muscle, and cardiac function . It also helps maintain calcium balance and prevent bone loss . In the context of hydrogen fluoride exposures, it acts to prevent or reduce toxicity and correct hypocalcemia .
Action Environment
The action of Calcium 2-keto-D-gluconate can be influenced by environmental factors. For instance, the provision of sufficient oxygen can enhance the positive effect of gene overexpression on 2-keto-D-gluconic acid production . Furthermore, the addition of a hydrogen donor such as D-glucose is essential for its production .
Safety and Hazards
将来の方向性
The production of 2KGA can be improved by overexpressing the ga2dh gene in Gluconobacter oxydans. Supply of sufficient oxygen enhances the positive effect of gene overexpression on 2KGA production . Further genetic modification of Pseudomonas plecoglossicida JUIM01 could potentially improve 2KGA productivity .
特性
IUPAC Name |
calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-4,7-10H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLOHLDVJGPUFR-JQTJLMCZSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18CaO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium 2-keto-D-gluconate | |
CAS RN |
3470-37-9 | |
| Record name | Calcium gluconate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1593339.png)







![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1593353.png)


